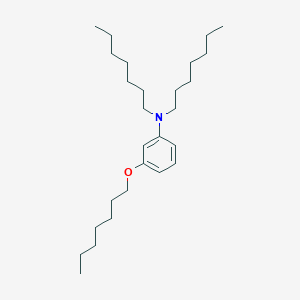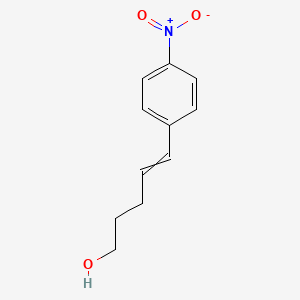![molecular formula C16H17NOS B14215601 Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl- CAS No. 827026-23-3](/img/structure/B14215601.png)
Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl- is a chemical compound known for its unique structure and properties It is a member of the methanone family, characterized by the presence of a methanone group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl- typically involves the reaction of 3-(ethylthio)-4-(methylamino)aniline with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the methanone linkage. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the methanone group to a secondary alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Brominated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanone, (3-methylphenyl)phenyl-: This compound has a similar structure but lacks the ethylthio and methylamino groups.
Methanone, (4-methylphenyl)phenyl-: Similar to the above compound but with the methyl group in the para position.
Methanone, [4-(dimethylamino)phenyl]phenyl-: This compound has a dimethylamino group instead of the ethylthio and methylamino groups.
Uniqueness
Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl- is unique due to the presence of both ethylthio and methylamino groups, which impart distinct chemical and biological properties
Propriétés
Numéro CAS |
827026-23-3 |
|---|---|
Formule moléculaire |
C16H17NOS |
Poids moléculaire |
271.4 g/mol |
Nom IUPAC |
[3-ethylsulfanyl-4-(methylamino)phenyl]-phenylmethanone |
InChI |
InChI=1S/C16H17NOS/c1-3-19-15-11-13(9-10-14(15)17-2)16(18)12-7-5-4-6-8-12/h4-11,17H,3H2,1-2H3 |
Clé InChI |
MHZZLWOYTDWLBI-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-5-[(2-hydroxyethoxy)methyl]phenol](/img/structure/B14215530.png)

![[3-[(3,4-Difluorophenyl)methoxy]phenyl]thiourea](/img/structure/B14215534.png)
![[Methoxy(dimethyl)silyl]methyl prop-2-enoate](/img/structure/B14215541.png)
![1H-Pyrrole, 1-[(2-bromophenyl)sulfonyl]-2,3-dihydro-](/img/structure/B14215547.png)
![6-(2-{3-[(Propan-2-yl)oxy]phenyl}ethenyl)naphthalene-2-carbonitrile](/img/structure/B14215549.png)
![2-[10-(1,3-Dioxolan-2-YL)decyl]-2-methyl-1,3-dioxolane](/img/structure/B14215556.png)
![5-(Furan-3-yl)-2-[(heptadec-8-en-1-yl)sulfanyl]-1,3-oxazole](/img/structure/B14215572.png)


oxophosphanium](/img/structure/B14215597.png)

![3-{2-[2-(2-Iodoethoxy)ethoxy]ethoxy}prop-1-ene](/img/structure/B14215614.png)

